Ethyl 3-amino-4-hydroxybenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, characterized by an amino group at the 3-position and a hydroxyl group at the 4-position, along with an ethyl ester functional group. This compound is recognized for its diverse applications in chemistry, biology, and medicine, particularly in drug development and synthesis of complex molecules .
Ethyl 3-amino-4-hydroxybenzoate can be synthesized through various chemical methods, primarily involving the esterification of 3-amino-4-hydroxybenzoic acid with ethanol. This process typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion to the ester form .
The synthesis of ethyl 3-amino-4-hydroxybenzoate can be achieved through several methods:
The general reaction for synthesizing ethyl 3-amino-4-hydroxybenzoate can be represented as follows:
The isolation of the product involves cooling the reaction mixture, followed by filtration and purification through recrystallization .
Ethyl 3-amino-4-hydroxybenzoate can undergo various chemical reactions, including:
Common reagents for these reactions include:
Ethyl 3-amino-4-hydroxybenzoate exhibits various biological activities attributed to its structural features. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, leading to potential therapeutic effects.
It has been studied for its antimicrobial and antioxidant properties, suggesting that it may inhibit certain microbial growth or neutralize free radicals in biological systems .
Ethyl 3-amino-4-hydroxybenzoate has significant applications across various fields:
Ethyl 3-amino-4-hydroxybenzoate (EAHB, CAS 13052-92-1) is a substituted benzoate ester with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. Its structure features three key functional groups strategically positioned on the benzene ring: (i) an ethyl ester at C1, (ii) an amino group (–NH₂) at C3, and (iii) a phenolic hydroxyl group (–OH) at C4. This ortho-relationship between the amino and hydroxy groups is critical for its reactivity and chelating potential. EAHB exists predominantly as a brown crystalline solid with a predicted density of 1.253 ± 0.06 g/cm³ and a boiling point of 336.7 ± 27.0 °C [3] [5] [6]. Its predicted pKa of 8.15 ± 0.18 suggests the phenolic hydroxyl is moderately acidic [5]. The compound’s stability requires storage under inert gas (nitrogen or argon) at 2–8°C [5] [6].
Table 1: Physicochemical Properties of EAHB
Property | Value | Reference/Source |
---|---|---|
CAS Number | 13052-92-1 | [3] [5] |
Molecular Formula | C₉H₁₁NO₃ | [3] [6] |
Molecular Weight | 181.19 g/mol | [3] [5] |
Density | 1.253 ± 0.06 g/cm³ (Predicted) | [3] [5] |
Boiling Point | 336.7 ± 27.0 °C (Predicted) | [3] [5] |
pKa (Predicted) | 8.15 ± 0.18 | [5] |
Storage Conditions | Under inert gas at 2-8°C | [5] [6] |
EAHB belongs to the broader class of aminohydroxybenzoate esters, which have served as versatile building blocks in synthetic organic chemistry for decades. While not featuring prominently in early landmark syntheses, its structural relatives, particularly 3-amino-5-hydroxybenzoic acid (AHBA, a precursor to ansamycin antibiotics) and 3-amino-4-hydroxybenzoic acid, have been extensively studied in natural product biosynthesis [8] [10]. The synthesis and manipulation of such ortho-functionalized benzoates gained systematic attention with the rise of heterocyclic chemistry in the mid-20th century. Journals like Organic Syntheses played a pivotal role in standardizing reliable protocols for preparing complex heterocycles, often relying on ortho-substituted aniline or phenol precursors akin to EAHB [4]. Its emergence as a commercially available intermediate reflects the demand for structured aromatic compounds bearing multiple nucleophilic and electrophilic sites for constructing pharmacologically relevant scaffolds, notably benzimidazoles.
EAHB’s primary chemical significance lies in its utility as a precursor for synthesizing benzimidazole derivatives, a privileged scaffold in medicinal chemistry. The benzimidazole core (a fusion of benzene and imidazole rings) is present in numerous bioactive molecules and approved drugs with diverse activities, including anticancer, antiviral, antifungal, and antihypertensive effects [2] [7]. The ortho-aminophenol moiety within EAHB is structurally analogous to o-phenylenediamine, a classic precursor for benzimidazole synthesis via condensation with aldehydes or carboxylic acids/carbonyl equivalents (e.g., formic acid, orthoesters) under Phillips or related conditions [2]. This structural congruence allows EAHB to participate in cyclization reactions, either:
Table 2: Benzimidazole-Based Drugs Utilizing Related Benzoate/Aminophenol Intermediates
Drug Name | Therapeutic Area | Key Structural Feature Linked to Precursor | Reference |
---|---|---|---|
Bendamustine | Anticancer (CLL, NHL) | Benzimidazole attached to alkylating moiety | [2] |
Abemaciclib | Anticancer (Breast) | Benzimidazole core within kinase inhibitor | [7] |
Omeprazole | Antiulcer | Benzimidazole attached to pyridine sulfoxide | [7] |
Albendazole | Anthelmintic/Antiparasitic | Benzimidazole-2-carbamate | [7] |
Candesartan | Antihypertensive | Benzimidazole linked to biphenyltetrazole | [7] |
The presence of the ethyl ester in EAHB offers distinct advantages:
Research highlights EAHB's specific application in generating benzimidazole derivatives designed to target enzymes like topoisomerase II (Topo II), Pin1 isomerase, or other cancer-relevant pathways [2]. Structure-Activity Relationship (SAR) studies often reveal that substituents on the benzimidazole ring derived from EAHB analogues significantly impact bioactivity, lipophilicity, and cellular uptake [2] [7]. For example, electron-withdrawing groups (like bromo or nitro) at specific positions on rings fused to or attached to the benzimidazole core derived from EAHB-like precursors can enhance anticancer potency [2].
Figure 1: Conceptual Pathway for EAHB Utilization in Benzimidazole Synthesis
O║NH₂─C─OCH₂CH₃ R─CHO O│ │ ║ R│ + │ → N─C─OCH₂CH₃ → Cyclization → Benzimidazole DerivativeOH │ │ (e.g., with linker)EAHB R OH
(R = Aryl, Alkyl, or other group defining the final substituent on the benzimidazole ring)
The ongoing exploration of EAHB in synthesizing novel heterocycles underscores its enduring value as a versatile and strategically functionalized building block in developing biologically active molecules, particularly within the critically important benzimidazole class [1] [2] [3]. Its commercial availability, albeit often at high cost (e.g., ~$205/g to $544/5g) [5] [6], reflects its niche importance in advanced synthetic campaigns.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2